1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Description
Properties
IUPAC Name |
1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7(15)12-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEIPHPPOCNRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372194 | |
| Record name | 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-10-4 | |
| Record name | 1-[3-Amino-5-(4-fluorophenyl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction enables the synthesis of 2-aminothiophenes from ketones, α-cyanoesters, and elemental sulfur. For this compound, cyclocondensation of 4-fluorophenylacetonitrile with a ketone precursor (e.g., acetylacetone) under basic conditions forms the aminothiophene core. Typical conditions involve:
This method offers regioselectivity but requires careful control of stoichiometry to avoid polysubstitution.
Halogenation and Cross-Coupling
Bromination at the 5-position of 2-acetylthiophene using bromine in concentrated nitric acid provides 2-acetyl-5-bromothiophene. Subsequent Suzuki-Miyaura coupling with 4-fluorophenylboronic acid introduces the fluorophenyl group. Key parameters:
Introduction of the Amino Group
Post-functionalization of the thiophene ring to install the amino group at the 3-position employs two main pathways:
Nitration and Reduction
Direct nitration using fuming HNO₃/H₂SO₄ at 0–5°C followed by catalytic hydrogenation (H₂/Pd-C) achieves the transformation:
Buchwald-Hartwig Amination
Ketone Installation and Modifications
The ethanone group at the 2-position is typically introduced early via Friedel-Crafts acylation or pre-existing in starting materials:
Friedel-Crafts Acylation
Reaction of thiophene with acetyl chloride in the presence of AlCl₃:
Use of Pre-acetylated Intermediates
2-Acetyl-5-bromothiophene (synthesized via bromination of 2-acetylthiophene) serves as a key intermediate, enabling sequential cross-coupling and amination steps.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Catalyst System | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Gewald + Amination | Cyclocondensation | Piperidine | 60–75 | One-pot core formation | Limited substrate scope |
| Cross-Coupling | Suzuki-Miyaura | Pd(PPh₃)₄ | 70–85 | High regioselectivity | Requires halogenated precursor |
| Buchwald-Hartwig | C–N bond formation | Pd₂(dba)₃/Xantphos | 55–70 | Direct amination | Sensitive to oxygen |
Critical Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution :
Functional Group Compatibility :
Catalyst Efficiency :
- Ligand design (e.g., Xantphos) enhances Pd catalyst stability in amination reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that the presence of fluorinated phenyl groups can enhance the biological activity of thiophene derivatives against various cancer cell lines. The compound 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone has been evaluated for its cytotoxic effects on human cancer cells, demonstrating promising results in inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported the synthesis of several thiophene derivatives, including 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone, which showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) . The mechanism of action was attributed to the induction of apoptosis and disruption of the cell cycle.
Antimicrobial Properties
Thiophene derivatives have also been investigated for their antimicrobial activity. The incorporation of amino and fluorinated groups into the thiophene structure is believed to enhance interaction with bacterial membranes.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | E. coli | 32 µg/mL |
| 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | S. aureus | 16 µg/mL |
Organic Electronics
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of electron-withdrawing groups like fluorine can improve charge transport properties.
Case Study:
A research article highlighted the use of 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone as a precursor for synthesizing conducting polymers used in OLEDs. The polymer exhibited enhanced luminescence and stability compared to non-fluorinated analogs .
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions.
Data Table: Reaction Outcomes
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 1-[3-Amino-5-(4-fluorophenyl)thioether] | 85 |
| Coupling Reaction | Biaryl Compound | 90 |
Mechanism of Action
The mechanism of action of 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Analogs
The most direct analog is 1-[3-Amino-5-(4-chlorophenyl)thiophen-2-yl]ethanone (–6), where fluorine is replaced with chlorine. Key differences include:
Fluorine’s electronegativity may strengthen hydrogen bonding, influencing crystallinity or solubility .
Heterocycle Variants
Replacing the thiophene core with other heterocycles alters electronic and steric properties:
Thiazole and triazole derivatives exhibit higher polarity due to additional heteroatoms, which may improve water solubility but reduce stability under acidic conditions .
Complex Substituent Derivatives
Compounds with extended substituents, such as MK47 () and 1394867-58-3 (), highlight the impact of bulky groups:
These analogs demonstrate that bulky groups like piperazine or trifluoromethylphenyl can improve target specificity in drug design but may complicate synthesis and purification .
Research Findings
Crystallography and Structural Insights
- Pyrazoline Derivatives (): Crystallography confirms planar geometries for ethanone-substituted heterocycles. The 4-fluorophenyl group induces slight torsional strain due to steric clashes .
- 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone (): X-ray data (R factor = 0.037) reveals a twisted conformation between fluorophenyl and sulfonyl groups, suggesting similar torsional effects in the target compound .
Biological Activity
1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone, also known as CAS Number 306935-10-4, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H10FNOS
- Molecular Weight : 235.28 g/mol
- IUPAC Name : 1-[3-Amino-5-(4-fluorophenyl)-2-thienyl]ethanone
- SMILES Notation : CC(=O)C1=C(N)C=C(S1)C1=CC=C(F)C=C1
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the 4-fluorophenyl group enhances the activity against various bacterial strains. In a study evaluating thiazole derivatives, it was found that compounds with halogen substituents like fluorine showed excellent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentrations (MICs) :
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | 0.5 - 8 | S. aureus, E. coli |
| Ciprofloxacin | ≤1 - >5 | S. aureus, E. coli |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on thiophene-linked compounds revealed that certain derivatives displayed potent anti-proliferative activities against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The anti-proliferative effects were primarily attributed to the structural characteristics of the compounds, including the presence of electron-withdrawing groups like fluorine .
IC50 Values for Anticancer Activity :
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | <25 | HepG2, MCF-7 |
| Doxorubicin | <10 | HepG2, MCF-7 |
Structure-Activity Relationship (SAR)
The biological activity of 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone can be significantly influenced by its structural components:
- Amino Group : The presence of the amino group at position 3 is crucial for enhancing antimicrobial and anticancer activities.
- Fluorine Substitution : The introduction of a fluorine atom at position 4 of the phenyl ring has been shown to improve activity due to its electron-withdrawing effects, which stabilize the active form of the compound .
Study on Antimicrobial Efficacy
In a comparative study of various thiophene derivatives, it was noted that those containing fluorinated aryl groups exhibited superior antimicrobial efficacy compared to their non-fluorinated counterparts. The study highlighted that the compound's effectiveness against multi-drug resistant strains makes it a candidate for further development in therapeutic applications .
Study on Anti-Proliferative Effects
A detailed investigation into the anti-proliferative effects against various cancer cell lines demonstrated that modifications in substituent groups could lead to increased potency. For instance, derivatives with halogen substitutions showed enhanced interactions with cellular targets, leading to improved inhibition of cell growth .
Q & A
How can synthetic yields of 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone be optimized?
Methodological Answer:
Optimization involves selecting alkylating agents, reaction time, and catalysts. For example, using 2-bromo-1-(4-methoxyphenyl)ethanone as an alkylating agent with a 6-hour reflux in ethanol yielded 91% product . Friedel-Crafts acylation with aluminum chloride as a catalyst is another validated method for introducing ethanone groups . Monitor reaction progress via TLC and adjust stoichiometry to minimize side products. Purification via recrystallization or column chromatography is critical for high-purity batches.
What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Use a combination of:
- H NMR (DMSO-): Peaks at δ 7.99–8.01 (aromatic protons) and δ 7.32 (-NH) confirm substituent positioning .
- Mass Spectrometry (EI, 70 eV) : A molecular ion peak at 282 (M+1) validates the molecular formula .
- Elemental Analysis : Compare calculated vs. observed values (e.g., C: 46.96% vs. 46.67%) to assess purity .
- X-ray Crystallography : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., Å, ) resolve structural ambiguities .
How do crystallographic studies enhance understanding of reactivity and bioactivity?
Methodological Answer:
X-ray diffraction data reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing solubility and stability. For dihydropyrimidine derivatives, crystallography correlates structural features (e.g., sulfanylidene groups) with biological activity, aiding in rational drug design . Compare unit cell parameters ( Å) across derivatives to predict steric effects on reactivity .
How should researchers handle thermodynamic data discrepancies (e.g., boiling points)?
Methodological Answer:
Cross-reference experimental data with NIST Standard Reference Databases. For example, reported K may vary due to measurement techniques (e.g., differential scanning calorimetry vs. distillation). Validate purity via gas chromatography and document environmental conditions (pressure, solvent) to reconcile differences.
What strategies are effective for designing biologically active derivatives?
Methodological Answer:
Modify the thiophene or fluorophenyl moieties to enhance target affinity. For instance:
- Introduce pyrazole or pyrimidine rings via condensation reactions to improve enzyme inhibition .
- Replace the ethanone group with hydrazide derivatives to study metabolic pathways .
Validate bioactivity via in vitro assays (e.g., enzyme kinetics) and compare IC values across derivatives .
How can purity and stability be validated during synthesis?
Methodological Answer:
- Melting Point Analysis : Compare observed ranges (e.g., 191–193°C) with literature values .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Stability Tests : Store samples under inert atmospheres to prevent oxidation of the amino group .
How to address contradictory data in melting points or yields?
Methodological Answer:
Replicate synthesis under standardized conditions (e.g., solvent, heating rate). For example, yields >90% require strict stoichiometric control of alkylating agents . Use differential scanning calorimetry (DSC) to resolve melting point discrepancies caused by polymorphism or impurities .
What computational methods support experimental characterization?
Methodological Answer:
- Density Functional Theory (DFT) : Predict NMR chemical shifts and compare with experimental data .
- Molecular Dynamics Simulations : Model solvent interactions to explain solubility trends.
- Gas Phase Ion Energetics : Calculate electron affinity (EA) and correlate with mass spectrometry fragmentation patterns .
How to mitigate side reactions during synthesis?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., brominated byproducts from alkylation).
- Catalyst Optimization : Replace aluminum chloride with milder Lewis acids (e.g., FeCl) to reduce over-acylation .
- Temperature Control : Maintain reflux temperatures below decomposition thresholds (e.g., <200°C for thiophene derivatives) .
How to design comparative studies on derivative bioactivities?
Methodological Answer:
- Structural-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl, chloro) and test against control compounds .
- Crystallographic Overlays : Superimpose X-ray structures to identify key pharmacophore elements .
- In Vitro Screening : Use enzyme-linked assays (e.g., kinase inhibition) to rank derivatives by potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
